

(-)-Limonene oxide CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Limonene oxide, (-)-

Cat. No.: B1675404

[Get Quote](#)

Chemical Identifiers for (-)-Limonene Oxide

(-)-Limonene oxide is a chiral molecule and exists as a mixture of cis and trans diastereomers. The specific identifiers for the cis-(-)-Limonene oxide are provided below.

Identifier	Value	Reference
IUPAC Name	(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane	[1]
CAS Number	32543-51-4 (for cis-(-)-)	[1]
Molecular Formula	C ₁₀ H ₁₆ O	[1]
Molecular Weight	152.23 g/mol	[1]

The general CAS number for limonene oxide (mixture of stereoisomers) is 1195-92-2, with the IUPAC name 1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane.[\[2\]](#)

Synthesis of (-)-Limonene Oxide

The primary method for synthesizing (-)-limonene oxide is through the epoxidation of (-)-limonene. The trisubstituted double bond within the cyclohexene ring is more electron-rich and thus more reactive towards epoxidation than the exocyclic double bond.[\[3\]](#) Various methods

have been developed to achieve this transformation, including heterogeneous, homogeneous, and biocatalytic systems.

Experimental Protocols

Protocol 1: Heterogeneous Epoxidation using Magnesium Oxide (MgO) This protocol is adapted from a method for R-(+)-limonene but is applicable to the (-)-enantiomer.[\[4\]](#)

- **Reaction Setup:** In a suitable reactor, combine (-)-limonene, acetonitrile, water, and acetone.
- **Catalyst Addition:** Add commercial magnesium oxide (MgO) to the mixture.
- **Oxidant Addition:** Introduce hydrogen peroxide (H₂O₂) to the reaction.
- **Reaction Conditions:** Heat the mixture to 50°C and maintain stirring.
- **Reaction Time:** For selective synthesis of the monoepoxide, the reaction is maintained for 30 minutes.[\[4\]](#)
- **Work-up:** After the reaction, the catalyst is filtered off. The product can be isolated from the filtrate by extraction and subsequent solvent evaporation.[\[4\]](#)

Protocol 2: Homogeneous Epoxidation using Manganese Sulfate

- **Reaction Setup:** In a glass reactor equipped with a mechanical stirrer and thermometer, add 3.21 g (22.4 mmol) of 95% limonene and 41 mL of acetonitrile.[\[4\]](#)
- **Catalyst Addition:** With vigorous stirring, add 0.066 g (0.44 mmol) of anhydrous manganese sulfate and 0.122 g (0.87 mmol) of salicylic acid to the mixture.[\[4\]](#)
- **Oxidant Addition:** Prepare a mixture of a 0.4 M sodium bicarbonate solution and a ten-fold molar amount of 33-38% aqueous hydrogen peroxide. This mixture is added uniformly to the reactor over 4 hours, maintaining the temperature between 18–25°C.[\[4\]](#)

Protocol 3: Chemoenzymatic Epoxidation using Microwave Irradiation

This method utilizes an immobilized lipase and offers a significant reduction in reaction time.[\[5\]](#)

- **Reaction Setup:** All experiments are conducted in a Discover, CEM Model-1245 microwave reactor system. A 100 mL cylindrical glass reactor with four baffles and a six-bladed turbine impeller is used for agitation.[5]
- **Reaction Mixture:** The reaction mixture consists of limonene (25 mM), octanoic acid (50 mM), H₂O₂ (50 mM), and 1 g of the catalyst in 20 mL of toluene.[6]
- **Reaction Conditions:** The reaction is carried out at 50°C with a constant microwave power of 50 W and an agitation speed of 300 rpm.[5][6]
- **Reaction Time:** A maximum conversion of $75.35 \pm 0.98\%$ is achieved in 2 hours.[5] In contrast, conventional heating at the same temperature required 12 hours to achieve a $44.6 \pm 1.14\%$ conversion.[5]

Protocol 4: Epoxidation with in situ generated Dimethyldioxirane (DMDO)

This protocol describes the double epoxidation of limonene to produce limonene dioxide, but the conditions can be adapted for mono-epoxide synthesis.

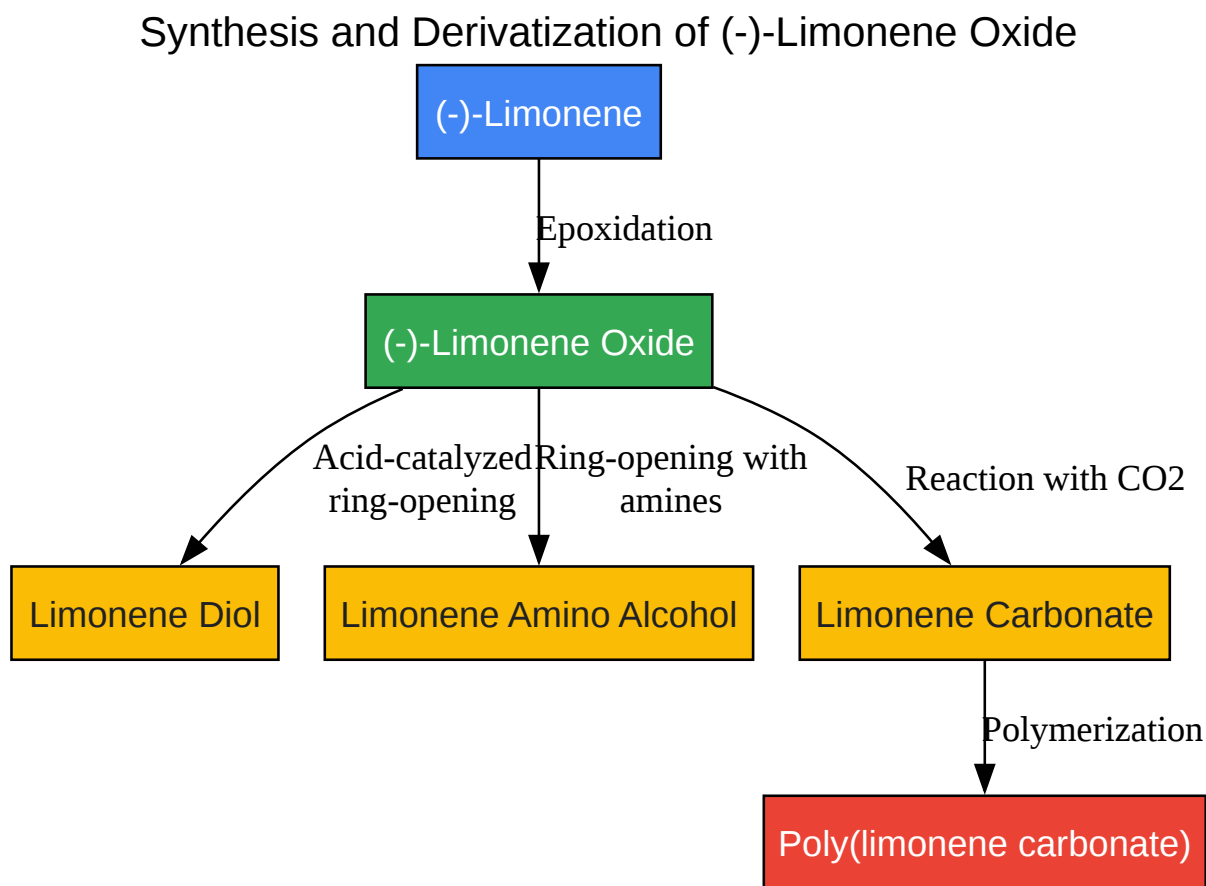
- **Reaction Setup:** In a round-bottom flask, add sodium bicarbonate (4.37 g, 52 mmol), acetone (31.6 g, 40 mL), and limonene (1.36 g, 10 mmol).[7]
- **Oxidant Addition:** An aqueous solution of Oxone (potassium peroxymonosulfate) is added in a semi-continuous fed mode at a flow rate of 4 mL/min for 45 minutes.[7][8]
- **Reaction Conditions:** The reaction is conducted at room temperature (23-25°C) with mechanical stirring at 400 rpm.[7] This method can achieve a 97% yield of limonene dioxide. [7][8]

Summary of Synthesis Methods

Method	Catalyst/ Reagents	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Heterogeneous Epoxidation	MgO, H ₂ O ₂	Acetonitrile, Water, Acetone	50	30 min	-	[4]
Homogeneous Epoxidation	MnSO ₄ , Salicylic acid, H ₂ O ₂ , NaHCO ₃	Acetonitrile	18-25	4 h	87 (Diepoxide)	[4]
Chemoenzymatic (Microwave)	Immobilized Lipase, H ₂ O ₂ , Octanoic Acid	Toluene	50	2 h	75.3	[4][5]
Catalyst-Free in situ DMDO from Oxone	Oxone	Acetone	Room Temp.	45 min	97 (Dioxide)	[4][8]

Derivatives and Applications

(-)-Limonene oxide is a versatile intermediate in the synthesis of various compounds, including bio-based polymers and pharmaceutical precursors.[4] The epoxide ring can be opened to form derivatives such as diols, amino alcohols, and carbonates.[4] One of the significant applications is in the synthesis of poly(limonene carbonate) (PLC) through a ring-opening copolymerization with carbon dioxide.[9][10][11]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and derivatization of (-)-Limonene Oxide.

Biological Activity of the Precursor, D-Limonene

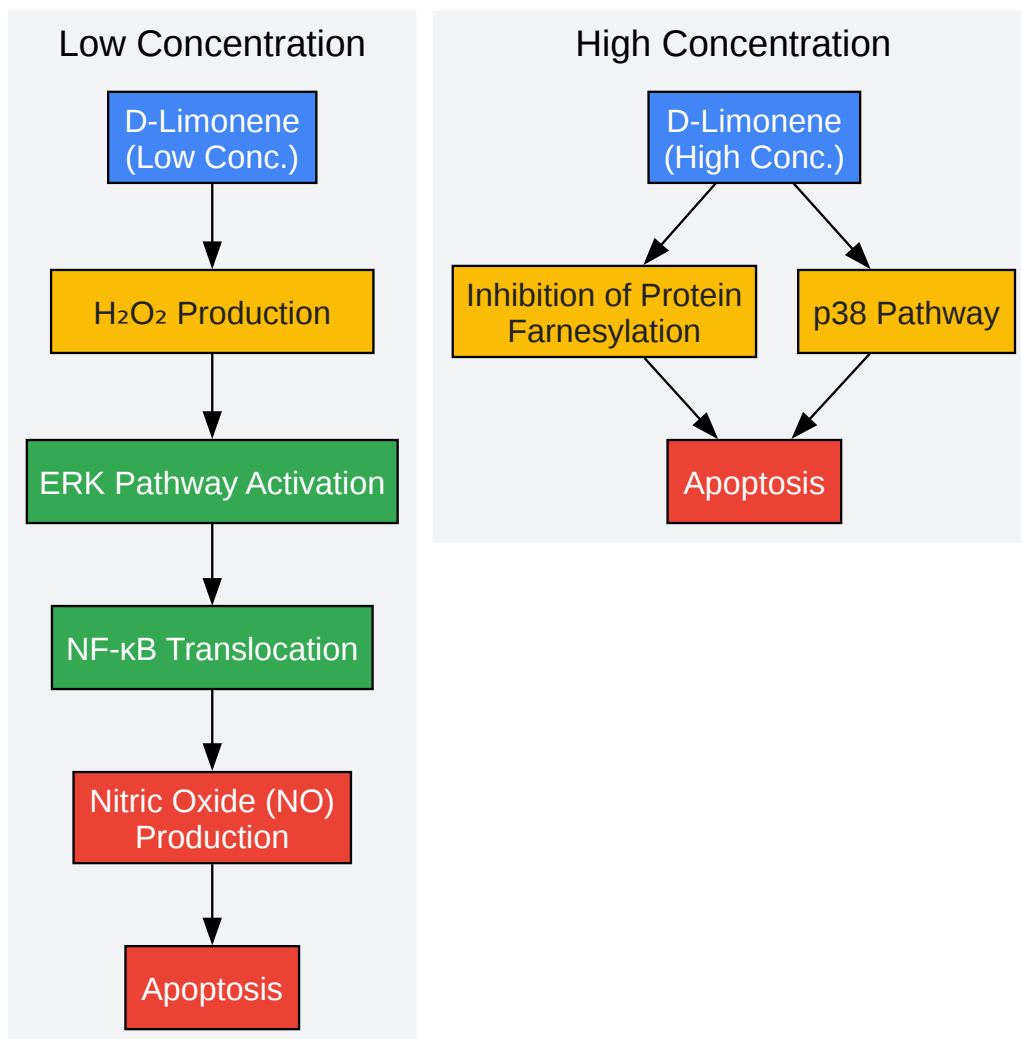
While specific data on the biological activity of (-)-limonene oxide is limited in the provided search results, its precursor, D-limonene, has been studied for its therapeutic effects.^[12] It has demonstrated anti-inflammatory, antioxidant, and anticancer properties.^[12]

One study investigated the antiproliferative effects of D-limonene on a lymphoma cell line. The study found that limonene increases nitric oxide (NO) levels, inducing apoptosis through a dual mechanism involving the ERK pathway.^{[13][14]}

- At low concentrations: Limonene leads to the production of H₂O₂ which activates the ERK pathway, leading to NF-κB translocation and subsequent NO production.^[14]

- At high concentrations: Limonene inhibits protein farnesylation and activates the p38 pathway, also resulting in apoptosis.[14]

Proposed Signaling Pathway for D-Limonene's Antiproliferative Effects



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Limonene oxide, cis-(-)- | C₁₀H₁₆O | CID 6452061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Limonene oxide | C₁₀H₁₆O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Limonene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cis-(+)-Limonene oxide cis-(+)-1,2-Epoxy-p-menth-8-ene 4680-24-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. growingscience.com [growingscience.com]
- 12. Limonene: Aroma of innovation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Limonene exerts antiproliferative effects and increases nitric oxide levels on a lymphoma cell line by dual mechanism of the ERK pathway: relationship with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [(+)-Limonene oxide CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675404#limonene-oxide-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com